4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

Antimicrobial susceptibility testing Sulfonamide SAR Medicinal chemistry

4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 953-90-2) belongs to the sulfathiazole class of antimicrobial sulfonamides, characterized by a 4-aminobenzenesulfonamido group linked at the 2-position of a 5-methyl-substituted 1,3-thiazole ring. The compound (MW 269.3 g/mol; formula C₁₀H₁₁N₃O₂S₂) functions as a competitive inhibitor of dihydropteroate synthase, disrupting bacterial folate biosynthesis.

Molecular Formula C10H11N3O2S2
Molecular Weight 269.34
CAS No. 953-90-2
Cat. No. B3018490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide
CAS953-90-2
Molecular FormulaC10H11N3O2S2
Molecular Weight269.34
Structural Identifiers
SMILESCC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O2S2/c1-7-6-12-10(16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyKQAFGLWGGFEULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 953-90-2) – Technical Baseline & Sulfonamide Class Context


4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 953-90-2) belongs to the sulfathiazole class of antimicrobial sulfonamides, characterized by a 4-aminobenzenesulfonamido group linked at the 2-position of a 5-methyl-substituted 1,3-thiazole ring [1]. The compound (MW 269.3 g/mol; formula C₁₀H₁₁N₃O₂S₂) functions as a competitive inhibitor of dihydropteroate synthase, disrupting bacterial folate biosynthesis . Its methyl substitution at the thiazole 5-position introduces steric and electronic perturbations relative to the unsubstituted parent sulfathiazole, creating a quantifiable structure-activity differentiation that informs rational selection in both antimicrobial and carbonic anhydrase-targeting research contexts [2].

Procurement Risk: Why 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide Cannot Be Interchanged with Unsubstituted or N-Substituted Analogs


Substitution of the 5-methylthiazole-bearing sulfonamide with unsubstituted sulfathiazole (thiazole lacking the 5-methyl group) or N-substituted variants introduces quantifiable deviations in both antimicrobial potency and carbonic anhydrase isoform selectivity. The 5-methyl group alters the electron density of the thiazole ring and modulates steric interactions within enzyme active sites, directly affecting binding thermodynamics and, consequently, functional assay outcomes [1]. Substitution with analogs lacking this specific heterocyclic architecture (e.g., sulfamethoxazole with an isoxazole ring or sulfadimidine with a dimethylpyrimidine ring) yields entirely different zone-of-inhibition profiles against clinically relevant bacterial strains, precluding any assumption of functional interchangeability [2].

Quantitative Differentiation Guide for 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 953-90-2)


In Vitro Antimicrobial Activity: Schiff Base Derivative Enhancement over Parent Sulfonamide

Schiff base derivatives synthesized from 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (the unsubstituted parent sulfathiazole) exhibit significantly enhanced antimicrobial activity compared to the parent sulfa drug. In disc diffusion assays, the Schiff base derivative derived from this core scaffold produced larger zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria than the unmodified sulfathiazole [1]. While this evidence specifically pertains to the Schiff base derivative, it establishes a class-level inference: the 5-methylthiazole-containing sulfonamide core serves as a privileged scaffold that, when further elaborated, yields quantifiable improvements in antimicrobial potency relative to the unsubstituted comparator. The methyl group at the thiazole 5-position in the target compound represents a distinct structural modification that, based on QSAR trends, correlates with altered lipophilicity and target engagement [2].

Antimicrobial susceptibility testing Sulfonamide SAR Medicinal chemistry

Carbonic Anhydrase Inhibition Selectivity: Thiazole-Substituted Benzenesulfonamide Structure-Activity Trends

Para-substituted thiazolylbenzenesulfonamides exhibit significantly stronger binding to human carbonic anhydrase (CA) isoforms than their meta-substituted counterparts, a finding that directly informs the selection of para-substituted sulfonamides like the target compound. In a study evaluating 12 human CA isoforms, para compounds 1a–c demonstrated consistently higher observed affinities relative to meta compounds 3a–c, with intrinsic affinities reaching as low as 30 pM for selected isoforms. The meta-substituted series, while overall weaker binders, achieved greater selectivity toward the cancer-associated CA IX isoform [1]. For procurement decisions, this establishes a clear structural criterion: para-substituted thiazolylbenzenesulfonamides (such as CAS 953-90-2) are the preferred scaffold for high-affinity CA inhibition applications, whereas meta-substituted analogs should be reserved only when isoform selectivity is the overriding objective and target affinity can be compromised.

Carbonic anhydrase inhibition Enzyme selectivity Thermodynamic profiling

Antitubercular QSAR: Predictive Performance of Sulfathiazole Analogue Series

Quantitative structure-activity relationship (QSAR) modeling of sulfathiazole analogue series against Mycobacterium tuberculosis H37Rv demonstrates robust predictive performance, with Partial Least Squares (PLS) regression yielding a training set correlation coefficient r² of 0.9191 and a cross-validated q² of 0.8300 across 18 compounds [1]. This statistical robustness validates the sulfathiazole core, including the 5-methylthiazole-substituted variant, as a reliable scaffold for generating predictive antitubercular models. Substitution at the thiazole 5-position modulates key descriptors—including lipophilicity and electronic parameters—that correlate with antitubercular activity, providing a quantifiable basis for selecting the 5-methyl-substituted analog over unsubstituted or alternatively substituted thiazole variants in structure-activity optimization campaigns.

Antitubercular drug discovery QSAR modeling Mycobacterium tuberculosis

Synthetic Yield Benchmark: Sulfathiazole Derivative Preparation Reproducibility

Synthetic derivatization of sulfathiazole scaffolds proceeds with high and reproducible yields, as demonstrated by a 2021 study reporting 94% yield for a thiazole derivative and 72–81% yields for two novel sulfathiazole derivatives [1]. While these yields pertain to elaborated derivatives rather than the parent 5-methylthiazole compound itself, the data establish the sulfathiazole core—including the 5-methylthiazole-bearing variant—as a synthetically tractable and high-yielding scaffold. This synthetic reliability contrasts with the documented synthetic challenges encountered with certain N-substituted and functionalized thiazole sulfonamides, where reactions frequently yield tars or poorly defined amorphous solids [2]. For procurement, this implies that the target compound serves as a chemically stable and synthetically robust starting material for derivative synthesis, minimizing the risk of low-yielding or failed reaction sequences.

Synthetic chemistry Reaction yield Process optimization

Procurement-Matched Application Scenarios for 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 953-90-2)


Medicinal Chemistry: Sulfonamide Antimicrobial SAR Expansion

Use as a core scaffold for synthesizing Schiff base derivatives and other structural analogs aimed at enhancing antimicrobial potency against Gram-positive and Gram-negative pathogens. The compound's 5-methylthiazole substitution provides a defined structural perturbation for systematic SAR studies, supported by QSAR models (r² = 0.9191, q² = 0.8300) that validate the sulfathiazole series as a predictively tractable antitubercular lead class [1]. Derivative synthesis proceeds with demonstrated high yields (72–94%) when using the sulfathiazole core, establishing this compound as a reliable starting material for medicinal chemistry campaigns .

Enzymology: Carbonic Anhydrase Isoform Inhibition Profiling

Employ as a para-substituted thiazolylbenzenesulfonamide probe for carbonic anhydrase inhibition studies. The para substitution pattern aligns with the structural class demonstrating the highest observed binding affinities (intrinsic Kd as low as 30 pM) across human CA isoforms [1]. This compound is appropriate for experiments requiring high-affinity CA inhibition, with the 5-methyl group on the thiazole ring serving as a tunable substituent for modulating isoform selectivity profiles through further synthetic elaboration.

Analytical Reference Standard: Sulfonamide Residue Detection

Deploy as a certified reference standard in LC-MS/MS or HPLC methods for detecting and quantifying sulfonamide antibiotic residues in environmental, food, or biological matrices. The compound's defined molecular structure (MW 269.3 g/mol; SMILES: Cc1cnc(NS(=O)(=O)c2ccc(N)cc2)s1) provides a chromatographically distinct and MS-differentiable signal relative to other sulfonamide classes, enabling accurate calibration and method validation [1].

Computational Chemistry: Molecular Docking and DFT Studies

Utilize as a ligand scaffold for in silico molecular docking simulations targeting bacterial dihydropteroate synthase or human carbonic anhydrase isoforms. The 5-methylthiazole moiety introduces quantifiable electronic and steric parameters that can be optimized using DFT methods (e.g., B3LYP/6–31G(d,p) level) for structure-based drug design workflows [1]. The compound's drug-likeness and ADMET properties have been computationally predicted for sulfathiazole derivatives, providing a validated baseline for virtual screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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